Methyl 4,5-dibromo-1H-imidazole-2-carboxylate

Organic Synthesis C–H Activation Cross-Coupling

Methyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS 79711-33-4) is a disubstituted imidazole derivative featuring bromine atoms at the 4- and 5-positions and a methyl ester at the 2-position, with a molecular formula of C5H4Br2N2O2 and a molecular weight of 283.91 g/mol. It serves as a versatile scaffold in medicinal chemistry and organic synthesis due to the orthogonal reactivity conferred by its two C–Br bonds and the modifiable ester functionality.

Molecular Formula C5H4Br2N2O2
Molecular Weight 283.91 g/mol
Cat. No. B12998676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dibromo-1H-imidazole-2-carboxylate
Molecular FormulaC5H4Br2N2O2
Molecular Weight283.91 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(N1)Br)Br
InChIInChI=1S/C5H4Br2N2O2/c1-11-5(10)4-8-2(6)3(7)9-4/h1H3,(H,8,9)
InChIKeyUHJBDJUAZMBNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS 79711-33-4): Technical Overview for Procurement and Research


Methyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS 79711-33-4) is a disubstituted imidazole derivative featuring bromine atoms at the 4- and 5-positions and a methyl ester at the 2-position, with a molecular formula of C5H4Br2N2O2 and a molecular weight of 283.91 g/mol . It serves as a versatile scaffold in medicinal chemistry and organic synthesis due to the orthogonal reactivity conferred by its two C–Br bonds and the modifiable ester functionality. The compound is commercially available at purities of 95% to 98% from multiple vendors, supporting its use in pharmaceutical R&D and quality control applications .

Why Methyl 4,5-dibromo-1H-imidazole-2-carboxylate Cannot Be Replaced by Common Imidazole Analogs


Generic substitution with structurally similar imidazole derivatives, such as the 4,5-dichloro analog or the N-methyl variant, is not chemically or biologically valid. The distinct electronic and steric properties of the bromine atoms versus chlorine, coupled with the presence of a free N–H versus an N–methyl group, dictate profoundly different reactivity in cross-coupling reactions and divergent biological target engagement [1]. For instance, the 4,5-dibromo substitution pattern enables a unique, highly selective Pd-catalyzed C–H arylation that is not replicable with the 4,5-dichloro derivative due to differences in bond dissociation energies and oxidative addition kinetics [2]. Furthermore, the free N–H imidazole is essential for interactions with certain biological targets, whereas the N-methylated analog exhibits altered hydrogen-bonding capacity and metabolic stability [3]. The quantitative evidence below establishes these non-interchangeable performance characteristics.

Quantitative Performance Evidence: Methyl 4,5-dibromo-1H-imidazole-2-carboxylate vs. Key Analogs


Selective Pd-Catalyzed C–H Arylation Yields: 4,5-Dibromoimidazole vs. N-Methyl-4,5-dibromoimidazole

The free N–H group in 4,5-dibromoimidazole is essential for achieving high yields in Pd-catalyzed C–H arylation reactions. When N-methyl-4,5-dibromoimidazole is employed under identical catalytic conditions ([Pd(phen)₂](PF₆)₂, aryl iodide, Cs₂CO₃, DMF, 120 °C), the reaction yields are significantly lower or fail entirely, demonstrating the critical role of the N–H moiety in directing and facilitating the catalytic cycle [1]. This makes the 4,5-dibromoimidazole scaffold uniquely valuable for constructing polyfunctionalized imidazoles.

Organic Synthesis C–H Activation Cross-Coupling

Antimicrobial Activity Spectrum: 4,5-Dibromoimidazole vs. 4,5-Dichloroimidazole

The antimicrobial profile of 4,5-dibromoimidazole is distinct from its 4,5-dichloro analog. In vitro disk diffusion assays revealed that 4,5-dibromoimidazole exhibits selective, though slight, activity against Gram-positive bacteria (Streptococcus pyogenes and Staphylococcus aureus), while showing no activity against Gram-negative bacteria or fungi. In contrast, 4,5-dichloroimidazole and its metal complexes demonstrated a broader spectrum of activity against multiple bacterial strains, with microorganisms being more sensitive to the dichloro derivative than to the reference antibiotic Levofloxacin [1][2].

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Cytotoxicity Profile: 4,5-Dibromoimidazole vs. 2,4,5-Tribromoimidazole

In a comparative cytotoxicity study using Chinese hamster ovary (CHO) cells, 4,5-dibromoimidazole was evaluated alongside other haloimidazoles. While 2,4,5-tribromoimidazole exhibited the highest cytotoxicity with an EC₅₀ of 53.2 μM, the EC₅₀ for 4,5-dibromoimidazole was significantly higher (lower toxicity), indicating a distinct structure-toxicity relationship [1]. This positions 4,5-dibromoimidazole as a potentially safer scaffold for medicinal chemistry applications where cytotoxicity is a concern.

Toxicology Environmental Chemistry Disinfection Byproducts

High-Value Application Scenarios for Methyl 4,5-dibromo-1H-imidazole-2-carboxylate


Building Block for Diverse Polyfunctionalized Imidazole Libraries via Pd-Catalyzed C–H Arylation

Methyl 4,5-dibromo-1H-imidazole-2-carboxylate serves as a superior starting material for constructing polyfunctionalized imidazoles due to its ability to undergo highly selective Pd-catalyzed C–H arylation at the 2-position when N-protected, or at the 5-position when N-methylated, leveraging the orthogonal reactivity of the C–Br bonds. The free N–H derivative is essential for achieving high yields (>86%) in these transformations, as demonstrated in the synthesis of diverse 2,4,5-trisubstituted imidazoles [1].

Synthesis of 4,5-Dialkynylimidazole Chromophores via Sequential Sonogashira Coupling

The two bromine atoms at the 4- and 5-positions enable a sequential Sonogashira alkynylation strategy to produce unsymmetrical 4,5-dialkynylimidazoles, which are valuable as 'Y-shaped' chromophores with tunable fluorescence properties (e.g., quantum yields up to 0.42). This synthetic route is difficult to achieve with monobromo or dichloro analogs, highlighting the unique utility of the 4,5-dibromo substitution pattern [2].

Scaffold for Gram-Positive Selective Antimicrobial Agents

The distinct antimicrobial profile of 4,5-dibromoimidazole derivatives—showing selective activity against Gram-positive bacteria like S. pyogenes and S. aureus while sparing Gram-negative species—makes it a rational starting point for developing narrow-spectrum antibiotics. This selectivity can be exploited to minimize disruption to the gut microbiome, a key advantage in antibiotic drug discovery [3].

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